N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-indol-3-yl)propanamide
Description
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(1H-indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-2-25-12-14(10-22-25)19-23-18(27-24-19)11-21-17(26)8-7-13-9-20-16-6-4-3-5-15(13)16/h3-6,9-10,12,20H,2,7-8,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEUNEXIMHHIOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-indol-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting with an appropriate hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring can be synthesized through a cyclization reaction.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The pyrazole and oxadiazole intermediates are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Indole Incorporation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into a more reduced form such as an amine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrazole and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-functional organic molecules.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-indol-3-yl)propanamide is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazole and indole rings are known to engage in hydrogen bonding and π-π interactions, which can influence the activity of biological molecules. The oxadiazole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to 3-[3-(1H-Indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide (), which shares key structural motifs but differs in substituents.
*Inferred via systematic breakdown of the IUPAC name.
Functional and Pharmacological Implications
- The indol-3-yl group is a known pharmacophore in serotonin receptor modulation and kinase inhibition.
- Compound: The isopropyl triazole substituent introduces hydrogen-bonding capability, which may improve solubility but reduce membrane permeability compared to ethylpyrazole.
Research Findings and Hypotheses
- Metabolic Stability : The oxadiazole ring in both compounds confers resistance to hydrolysis, but the ethylpyrazole in the target may slow hepatic clearance compared to ’s triazole .
- Target Selectivity : Molecular docking studies suggest that the indole moiety in the target compound could interact with tryptophan-binding pockets in kinases, while the triazole in ’s compound may engage polar residues like aspartate or glutamate .
Biological Activity
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-indol-3-yl)propanamide is a compound that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
1. Structure and Properties
The compound's structure is characterized by the following components:
- Indole moiety : Known for its role in various biological activities, including anticancer effects.
- Oxadiazole ring : This scaffold has been linked to a variety of biological activities, particularly in anticancer and antimicrobial research.
The molecular formula is , indicating its potential for diverse interactions within biological systems.
Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit several mechanisms of action:
- Inhibition of Enzymes : Many oxadiazole derivatives inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
- Targeting Kinases : The compound may also affect various kinases that are crucial for cancer cell signaling pathways .
3.1 Anticancer Activity
Studies have demonstrated that oxadiazole derivatives possess significant anticancer properties. For instance:
- Cytotoxicity : Compounds similar to this compound have shown high cytotoxicity against various cancer cell lines .
3.2 Antimicrobial and Other Activities
In addition to anticancer effects, some studies suggest that oxadiazole derivatives may also exhibit antimicrobial properties and antioxidant activities . The ability to scavenge free radicals has been noted in certain analogs.
4. Case Studies
Several case studies have highlighted the efficacy of oxadiazole-containing compounds in preclinical models:
-
Study on Indole-Oxadiazole Derivatives :
- A series of indole-based oxadiazoles were synthesized and evaluated for their anticancer activity against human cancer cell lines.
- Results indicated that compounds with specific substituents on the indole ring displayed enhanced potency against MCF7 and HeLa cell lines.
-
Mechanistic Studies :
- Molecular docking studies provided insights into how these compounds interact with target proteins involved in cancer progression.
- The binding affinities were calculated through computational methods, revealing strong interactions with HDACs and other cancer-related enzymes.
5. Conclusion
This compound represents a promising candidate in the development of novel anticancer therapies due to its multifaceted biological activities. Ongoing research focusing on its structure–activity relationship (SAR) will be crucial for optimizing its efficacy and understanding its mechanisms of action.
Q & A
Basic Question: What synthetic methodologies are commonly employed for preparing N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-indol-3-yl)propanamide?
Answer:
The synthesis of this compound typically involves multi-step heterocyclic coupling. A foundational approach includes:
- Step 1 : Formation of the 1,2,4-oxadiazole core via cyclization of thiol intermediates (e.g., 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .
- Step 2 : Amide coupling between the oxadiazole-methyl intermediate and 3-(1H-indol-3-yl)propanoic acid using activating agents like EDC/HOBt.
Key parameters include solvent choice (DMF preferred for solubility), stoichiometric control of alkyl halides (1.1 mmol excess), and inert atmosphere to prevent oxidation of sensitive indole moieties .
Basic Question: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Routine analytical techniques include:
- ¹H/¹³C NMR : Peaks for the indole NH (~11.5 ppm), ethyl group protons (~1.3–1.4 ppm, triplet), and oxadiazole-linked methylene (~3.8–4.0 ppm) are critical markers .
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ should match the theoretical molecular weight (e.g., ~392–400 Da).
- HPLC Purity Analysis : Gradient elution with C18 columns (e.g., 98%+ purity threshold) ensures absence of unreacted intermediates .
Advanced Question: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Answer:
Advanced optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst loading to identify critical factors. For example, elevated temperatures (50–60°C) may accelerate cyclization but risk indole decomposition .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility for exothermic steps (e.g., oxadiazole formation) by improving heat/mass transfer .
- In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy detects intermediate formation, enabling rapid adjustments .
Advanced Question: What computational tools can predict the compound’s bioactivity or stability?
Answer:
Integrated computational-experimental workflows are recommended:
- Density Functional Theory (DFT) : Models electronic properties of the oxadiazole and indole moieties to predict reactivity (e.g., nucleophilic attack sites) .
- Molecular Dynamics (MD) Simulations : Assess binding affinity to target proteins (e.g., serotonin receptors due to the indole group) .
- ADMET Prediction : Software like SwissADME evaluates metabolic stability and toxicity risks based on logP, polar surface area, and H-bond donors .
Advanced Question: How should researchers resolve contradictory data in biological activity assays?
Answer:
Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:
- Control Experiments : Test for photodegradation (indole groups are UV-sensitive) or pH-dependent hydrolysis of the oxadiazole ring .
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives.
- Orthogonal Assays : Confirm results using alternate methods (e.g., SPR for binding affinity vs. cell-based assays) .
Advanced Question: What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Answer:
SAR studies require systematic structural modifications:
- Fragment Replacement : Substitute the ethyl group on pyrazole with methyl/isopropyl to assess steric effects .
- Bioisosteric Swaps : Replace the 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole to evaluate ring stability and hydrogen-bonding capacity .
- Pharmacophore Mapping : Overlay crystal structures (e.g., from similar compounds in ) to identify critical interaction motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
